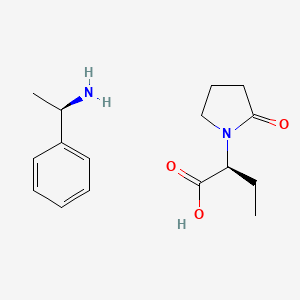

(R)-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-1-Phenylethanamine (S)-2-(2-oxopyrrolidin-1-yl)butanoate” is a complex compound that is composed of two different molecules: “®-1-Phenylethanamine” and “(S)-2-(2-oxopyrrolidin-1-yl)butanoate”. The latter is also known as "(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid" . It has a molecular weight of 171.2 . The compound is typically stored in a dry environment, under -20C .

Molecular Structure Analysis

The molecular formula for “(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid” is C8H13NO3 . For “®-2-(2-Oxopyrrolidin-1-yl)butanamide”, the molecular formula is C8H14N2O2 .Physical and Chemical Properties Analysis

“(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid” has a molecular weight of 171.19 . The storage temperature is typically under -20C . For “®-2-(2-Oxopyrrolidin-1-yl)butanamide”, the molecular weight is 170.21 , and it’s typically stored at 28 C .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

One study focused on the crystal structure of (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, illustrating the detailed molecular configuration and intermolecular interactions which are fundamental in the field of crystal engineering and material science for designing new materials with desired properties (Yin‐Qiu Liu et al., 2009).

Catalysis

The compound has been used in enantioselective catalysis, particularly in the addition of diethylzinc to aldehydes, demonstrating its utility in synthesizing chiral alcohol derivatives with high enantioselectivity. This application is crucial for the pharmaceutical industry where the synthesis of chiral molecules is of paramount importance (M. Asami et al., 2015).

Structural Elucidation and Catalytic Applications

In another study, chiral (imino)pyridine/phosphine palladium(II) complexes derived from (R)-1-phenylethanamine were investigated for their structural characteristics and applications as catalysts in methoxycarbonylation of styrene. These findings contribute to the field of organometallic chemistry and catalysis, offering insights into the design of new catalysts for industrial processes (Nondumiso L. Ngcobo et al., 2021).

Medicinal Chemistry

Further research includes the development of nonpeptidic αvβ6 integrin inhibitors for treating idiopathic pulmonary fibrosis. This showcases the compound's relevance in medicinal chemistry for designing new therapeutic agents (P. Procopiou et al., 2018).

Enantioselective Recognition and Separation

Additionally, the compound's derivatives have been explored for enantioselective recognition and separation of racemic alcohols, an application significant for chemical analysis and pharmaceutical synthesis, where the separation of chiral molecules is often required (Yingguo Li et al., 2015).

Propiedades

IUPAC Name |

(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid;(1R)-1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3/t6-;7-/m01/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKXLRFDTRFXJV-CYVRTLFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N1CCCC1=O.C[C@H](C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657633 |

Source

|

| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102916-46-1 |

Source

|

| Record name | (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.